3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H7BrF6O2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene typically involves the reaction of 3-bromo-4-nitrostyrene with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature, and the reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide .
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Similar structure but with a chlorine atom instead of bromine.
2,3,4-Trifluorobromobenzene: Contains a trifluoromethyl group but lacks the trifluoromethoxyethoxy group.
Properties
Molecular Formula |
C11H7BrF6O2 |
---|---|
Molecular Weight |
365.07 g/mol |
IUPAC Name |
2-bromo-4-ethenyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H7BrF6O2/c1-2-6-3-4-8(7(12)5-6)19-10(14,15)9(13)20-11(16,17)18/h2-5,9H,1H2 |
InChI Key |
BIUYCSVWVVTTGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origin of Product |
United States |
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